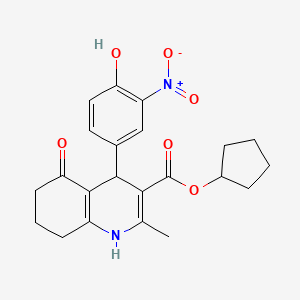

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a hydroxy-nitrophenyl moiety, and a hexahydroquinoline core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a cyclopentanone derivative with a nitrophenyl compound, followed by a series of steps involving methylation, oxidation, and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, which can then be substituted by other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with additional methyl groups, affecting its chemical properties and reactivity.

2-(4-hydroxy-3-nitrophenyl)acetic acid: Shares the hydroxy-nitrophenyl moiety but lacks the cyclopentyl and hexahydroquinoline components.

Uniqueness

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its combination of functional groups and structural complexity, which confer unique reactivity and potential for diverse applications in research and industry.

Biological Activity

Cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound A) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C22H24N2O5

Molecular Weight: 396.44 g/mol

IUPAC Name: this compound

CAS Number: 297159-11-6

The compound features a hexahydroquinoline core with a cyclopentyl group and a nitrophenol moiety, which contribute to its biological activity.

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction: The reaction of 4-hydroxy-3-nitrophenol with cyclopentanone.

- Cyclization: Formation of the hexahydroquinoline structure through cyclization.

- Esterification: Introduction of the carboxylate group via esterification reactions.

These steps can be optimized using various catalysts and conditions to enhance yield and purity.

Compound A exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. Its structural features allow it to fit into the active sites of these targets, potentially leading to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation: It can interact with receptors affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that Compound A possesses significant antimicrobial properties. In studies assessing its Minimum Inhibitory Concentration (MIC), it showed:

| MIC Range | Activity Level |

|---|---|

| >1000 µg/mL | No bioactivity |

| 501–1000 µg/mL | Mild bioactivity |

| 126–500 µg/mL | Moderate bioactivity |

These findings suggest that Compound A may be effective against various bacterial strains and could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

In vitro studies have demonstrated that Compound A exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases. Further research is necessary to elucidate the precise pathways involved.

Case Studies

- Antimicrobial Study: A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of hexahydroquinoline compounds against resistant bacterial strains. Compound A was included in the screening and showed promising results against Gram-positive bacteria .

- Cancer Research: In a recent investigation into novel anticancer agents, Compound A was tested alongside other derivatives for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

Applications

Compound A has potential applications across various fields:

- Pharmaceuticals: As a candidate for developing new antimicrobial and anticancer therapies.

- Material Science: Its unique structure allows it to be used as a building block for synthesizing advanced materials.

Properties

IUPAC Name |

cyclopentyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-12-19(22(27)30-14-5-2-3-6-14)20(21-15(23-12)7-4-8-18(21)26)13-9-10-17(25)16(11-13)24(28)29/h9-11,14,20,23,25H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBCRMDLNNKOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.